(2S)-1-Bromo-3-(phosphonooxy)propan-2-yl 10-Phenyldecanoate
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Overview
Description
UCM-05194 is a selective agonist of the type 1 lysophosphatidic acid receptor (LPA1). This compound has shown promise in the treatment of neuropathic pain and is used extensively in scientific research to study the nervous system and related diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UCM-05194 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its activity. The synthetic route typically includes:
Formation of the Core Structure: The initial step involves the formation of a brominated aromatic compound.
Functional Group Introduction:
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of UCM-05194 follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
UCM-05194 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common in modifying the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of UCM-05194, each with potentially different biological activities. These derivatives are often studied to understand the structure-activity relationship of the compound.
Scientific Research Applications
UCM-05194 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study receptor-ligand interactions and the effects of structural modifications on activity.
Biology: Employed in studies of cell signaling pathways, particularly those involving the LPA1 receptor.
Medicine: Investigated for its potential therapeutic effects in treating neuropathic pain and other nervous system disorders.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery research.
Mechanism of Action
UCM-05194 exerts its effects by selectively binding to and activating the LPA1 receptor. This activation triggers a cascade of intracellular signaling pathways, leading to various cellular responses. The primary molecular targets include G-protein coupled receptors, which mediate the compound’s effects on pain perception and neuronal function .
Comparison with Similar Compounds
Similar Compounds
- GRI977143
- 1-Oleoyl lysophosphatidic acid sodium
- AM095
- TAK-615
- Ki16425
Uniqueness
Compared to these similar compounds, UCM-05194 is unique in its high selectivity and potency for the LPA1 receptor. This specificity makes it particularly valuable in research focused on the LPA1 receptor and its role in neuropathic pain and other neurological conditions .
Properties
Molecular Formula |
C19H30BrO6P |
---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
[(2S)-1-bromo-3-phosphonooxypropan-2-yl] 10-phenyldecanoate |
InChI |
InChI=1S/C19H30BrO6P/c20-15-18(16-25-27(22,23)24)26-19(21)14-10-5-3-1-2-4-7-11-17-12-8-6-9-13-17/h6,8-9,12-13,18H,1-5,7,10-11,14-16H2,(H2,22,23,24)/t18-/m1/s1 |
InChI Key |
IHTMTVSBHMPLJC-GOSISDBHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCCCCCCCCC(=O)O[C@@H](COP(=O)(O)O)CBr |
SMILES |
C1=CC=C(C=C1)CCCCCCCCCC(=O)OC(COP(=O)(O)O)CBr |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCC(=O)OC(COP(=O)(O)O)CBr |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UCM-05194; UCM 05194; UCM05194; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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